molecular formula C33H27ClN4O3 B10861599 MARK4 inhibitor 4

MARK4 inhibitor 4

Cat. No.: B10861599
M. Wt: 563.0 g/mol
InChI Key: GRMGTBJOLVERTL-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MARK4 inhibitor 4 is a compound designed to inhibit the activity of microtubule affinity-regulating kinase 4 (MARK4). MARK4 is a serine/threonine kinase that plays a crucial role in the regulation of microtubule dynamics, cell cycle control, and neuronal migration. Overexpression of MARK4 has been linked to various diseases, including cancer and neurodegenerative disorders such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MARK4 inhibitor 4 typically involves multi-step chemical reactions. One common approach is the design and synthesis of small molecule inhibitors through a series of chemical reactions, including condensation, cyclization, and functional group modifications . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

MARK4 inhibitor 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Properties

Molecular Formula

C33H27ClN4O3

Molecular Weight

563.0 g/mol

IUPAC Name

(2S)-N-(4-chlorophenyl)-3-(1H-indol-3-yl)-2-[[2-(2-methyl-9-oxoacridin-10-yl)acetyl]amino]propanamide

InChI

InChI=1S/C33H27ClN4O3/c1-20-10-15-30-26(16-20)32(40)25-7-3-5-9-29(25)38(30)19-31(39)37-28(33(41)36-23-13-11-22(34)12-14-23)17-21-18-35-27-8-4-2-6-24(21)27/h2-16,18,28,35H,17,19H2,1H3,(H,36,41)(H,37,39)/t28-/m0/s1

InChI Key

GRMGTBJOLVERTL-NDEPHWFRSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N(C3=CC=CC=C3C2=O)CC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NC6=CC=C(C=C6)Cl

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=CC=CC=C3C2=O)CC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC6=CC=C(C=C6)Cl

Origin of Product

United States

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